molecular formula C21H21N3O2 B606692 N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1031496-06-6

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No.: B606692
CAS No.: 1031496-06-6
M. Wt: 347.4 g/mol
InChI Key: KSEXDSJYVSEVGF-UHFFFAOYSA-N
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Description

CIM0216 is a synthetic chemical compound known for its potent and selective activation of the transient receptor potential melastatin 3 (TRPM3) calcium channel. This compound is widely used in scientific research to study the function of TRPM3 receptors, which are involved in nociception (pain perception) and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves the formation of the isoxazolyl-phenylacetamide structure, which is crucial for its activity as a TRPM3 agonist .

Industrial Production Methods: The industrial production of CIM0216 involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) to ensure purity levels of 97% or higher. The compound is typically stored in solid form and is soluble in dimethyl sulfoxide (DMSO) and ethanol .

Chemical Reactions Analysis

Types of Reactions: CIM0216 primarily undergoes substitution reactions due to its functional groups. It is known to interact with various reagents under specific conditions to form different products.

Common Reagents and Conditions:

    Oxidation: CIM0216 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of CIM0216, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CIM0216 has a wide range of scientific research applications, including:

Mechanism of Action

CIM0216 exerts its effects by selectively activating the TRPM3 calcium channel. This activation leads to an influx of calcium ions into the cell, triggering a cascade of intracellular signaling events. The compound has been shown to stimulate the release of peptides such as calcitonin gene-related peptide (CGRP) from sensory nerve terminals and insulin from pancreatic islets .

Comparison with Similar Compounds

Uniqueness of CIM0216: CIM0216 is unique due to its high potency and selectivity for TRPM3 channels. It is more effective than pregnenolone sulfate in activating TRPM3-mediated gene transcription and calcium influx, making it a valuable tool for studying the physiological roles of TRPM3 .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEXDSJYVSEVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336574
Record name CIM-0216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031496-06-6
Record name CIM-0216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Reactant of Route 4
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Reactant of Route 5
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Reactant of Route 6
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide

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